4-(2-Propan-2-yloxyphenyl)thian-4-ol
Description
4-(2-Propan-2-yloxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered saturated ring with one sulfur atom) substituted with a hydroxyl group (-OH) at the 4-position. Attached to the same carbon (position 4 of the thiane ring) is a phenyl group bearing a propan-2-yloxy (isopropyl ether) substituent at its ortho (2-) position.
Properties
IUPAC Name |
4-(2-propan-2-yloxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-11(2)16-13-6-4-3-5-12(13)14(15)7-9-17-10-8-14/h3-6,11,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUXMBCBVVLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.
Industrial Production: Large-scale production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Propan-2-yloxyphenyl)thian-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Propan-2-yloxyphenyl)thian-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in biological processes.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is structurally analogous to 4-(4-Bromophenyl)thian-4-ol (CAS: 1781352-43-9) , differing primarily in the substituent on the phenyl ring. Key comparisons include:
*Note: Molecular formula and weight for 4-(2-Propan-2-yloxyphenyl)thian-4-ol are inferred based on structural similarity to 4-(4-Bromophenyl)thian-4-ol .
- Bromo (para): The bromine atom’s electron-withdrawing nature could reduce electron density on the phenyl ring, affecting intermolecular interactions (e.g., π-π stacking) .
Bioactivity and Functional Implications
This suggests that the propan-2-yloxy group may contribute to receptor interactions, but scaffold differences (thian-4-ol vs. piperazine-thiophene) significantly modulate activity.
Research Findings and Data Analysis
- Limitations : The absence of experimental data (e.g., melting/boiling points, solubility, bioactivity) for 4-(2-Propan-2-yloxyphenyl)thian-4-ol highlights the need for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
